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Abstract
Transition-metal-catalyzed carbonylation reactions are a cornerstone of modern organic

synthesis, providing direct access to valuable carbonyl-containing compounds such as

ketones, esters, amides, and aldehydes. However, the reliance on highly toxic, flammable, and

pressurized carbon monoxide (CO) gas presents significant safety and handling challenges,

particularly in academic and small-scale industrial laboratories. This application note details the

principles and protocols for conducting carbonylation reactions using solid carbon monoxide

(CO) surrogates. These reagents offer a safer, more convenient, and operationally simpler

alternative to gaseous CO, generating carbon monoxide in situ or ex situ under controlled

conditions. We will explore the various classes of solid CO sources, their activation

mechanisms, and provide detailed, field-proven protocols for their application in common

palladium-catalyzed carbonylation reactions, including aminocarbonylation and carbonylative

Suzuki and Heck couplings.

Introduction: The Imperative for Safer Carbonylation
Chemistry
Carbonylation reactions are indispensable tools for the construction of carbon-carbon and

carbon-heteroatom bonds, enabling the efficient synthesis of a vast array of functionalized
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molecules.[1][2] The traditional approach, however, necessitates the use of high-pressure

reactors and specialized equipment to handle gaseous CO safely, creating a significant barrier

to entry for many research environments.[3][4][5] The inherent risks associated with CO gas,

including its toxicity and flammability, have spurred the development of innovative solutions that

circumvent its direct use.[6]

Solid CO surrogates have emerged as a transformative technology in this field.[6][7] These

stable, often crystalline, compounds decompose under specific, controlled conditions to release

a stoichiometric amount of CO, which can then be directly utilized in the reaction mixture (in

situ) or generated in a separate chamber and delivered to the reaction vessel (ex situ).[8][9][10]

This approach not only mitigates the safety concerns associated with CO gas but also allows

for more precise control over the amount of CO introduced into the reaction, often leading to

improved reaction efficiency and selectivity.[9][10]

Classes of Solid CO Sources: A Mechanistic
Overview
A variety of solid compounds have been developed as effective CO surrogates, each with its

own unique activation method and advantages. The choice of a specific CO source often

depends on the desired reaction conditions, the nature of the substrates, and the catalyst

system employed.

Metal Carbonyls
Metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)₆), cobalt octacarbonyl

(Co₂(CO)₈), and iron pentacarbonyl (Fe(CO)₅), are coordination complexes that can serve as

solid sources of CO.[11][12][13][14] Upon thermal or photochemical decomposition, these

complexes release their CO ligands, which can then participate in catalytic carbonylation

cycles.[11] While effective, some metal carbonyls can be volatile and toxic, requiring careful

handling.[1]

Molybdenum Hexacarbonyl (Mo(CO)₆): A stable, crystalline solid that releases CO upon

heating. It is a commonly used CO surrogate in a variety of carbonylation reactions.[15]

Cobalt Octacarbonyl (Co₂(CO)₈): A solid that can release CO and also participate in

bimetallic catalytic systems, sometimes leading to enhanced reaction rates compared to
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using CO gas alone.[3][16]

Formic Acid and its Derivatives
Formic acid (HCOOH) is an attractive CO surrogate due to its low cost, low toxicity, and

environmental benignity.[17][18] It decomposes to CO and water, making the process atom-

economical.[18] The dehydration of formic acid to generate CO is typically facilitated by an

activating agent.

Activation with Anhydrides: Acetic anhydride is often used to promote the decomposition of

formic acid to generate CO for carbonylative coupling reactions.[7][19]

Activation with Carbodiimides: Dicyclohexylcarbodiimide (DCC) can be used as an activator

for formic acid in the synthesis of carboxylic acids from organic halides.[20]

Derivatives of formic acid, such as 2,4,6-trichlorophenyl formate and N-formylsaccharin, are

also highly effective CO surrogates that can be activated under mild conditions.[21][22]

Oxalyl Chloride and its Derivatives
Oxalyl chloride ((COCl)₂) is a liquid at room temperature but is often discussed in the context of

in situ CO generation. It can decompose to produce CO, carbon dioxide (CO₂), and hydrogen

chloride (HCl).[23][24][25] A significant advancement has been the development of methods for

the zinc-mediated reduction of oxalyl chloride to generate two equivalents of CO, providing a

more efficient use of the precursor.[26]

Acyl Chlorides
Specifically designed acyl chlorides, such as 9-methylfluorene-9-carbonyl chloride (COgen),

have been developed as stable, solid CO precursors.[8][27] These compounds release CO

upon palladium-catalyzed decarbonylation, often in a separate chamber of a two-chamber

reactor system.[8][9] This ex situ generation method offers excellent functional group tolerance

in the carbonylation reaction itself.[9]

Silacarboxylic Acids
Silacarboxylic acids, like methyldiphenylsilanecarboxylic acid (SilaCOgen), are air-stable,

crystalline solids that release CO upon treatment with an activator, typically a fluoride source
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such as potassium fluoride (KF).[27][28][29][30] This class of CO surrogates is known for its

ease of handling and efficient CO release under mild conditions.[29][30]

Experimental Setups and Protocols
The experimental setup for carbonylation reactions with solid CO sources can be broadly

categorized into two types: single-chamber (in situ CO generation) and two-chamber (ex situ

CO generation) systems.

Single-Chamber Setup for In Situ CO Generation
This setup is simpler and involves adding the solid CO surrogate directly to the reaction vessel

containing the substrate, catalyst, and other reagents. The CO is generated directly within the

reaction mixture upon activation (e.g., by heat or an activating agent).
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Caption: Workflow for a single-chamber carbonylation reaction.

This protocol describes a general procedure for the palladium-catalyzed aminocarbonylation of

an aryl halide with an amine using Mo(CO)₆ as the CO source.

Materials:

Aryl halide (1.0 mmol)
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Amine (1.2 mmol)

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

Ligand (e.g., Xantphos, 4 mol%)

Base (e.g., Cs₂CO₃, 2.0 mmol)

Molybdenum hexacarbonyl (Mo(CO)₆, 0.6 mmol)

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Schlenk tube or sealed reaction vial

Stir bar

Inert gas supply (Argon or Nitrogen)

Procedure:

To a dry Schlenk tube containing a stir bar, add the aryl halide, palladium catalyst, ligand,

and base.

Evacuate and backfill the Schlenk tube with inert gas three times.

Add the anhydrous, degassed solvent via syringe.

Add the amine to the reaction mixture via syringe.

Finally, add the solid molybdenum hexacarbonyl.

Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g.,

110 °C).

Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by

TLC or GC-MS.

Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter

through a pad of celite to remove insoluble salts and catalyst residues.

Concentrate the filtrate under reduced pressure and purify the crude product by column

chromatography on silica gel.

Two-Chamber Setup for Ex Situ CO Generation
This advanced setup physically separates the CO generation from the carbonylation reaction.

[8][9] This is particularly advantageous as it prevents potential interference of the CO-

generating reagents with the catalytic cycle and allows for reactions with sensitive substrates.

[9] Commercially available two-chamber reactors (e.g., COware) or custom-made setups can

be used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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